7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one
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Overview
Description
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the benzazepine ring. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one involves its interaction with specific molecular targets in the body. The bromine atom and the benzazepine ring play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects .
Comparison with Similar Compounds
7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one can be compared with other benzazepine derivatives such as:
- 7-Bromo-1,3,4,5-tetrahydro-1-methyl-2H-1-benzazepin-2-one
- 4-(8-bromo-7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)aniline These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-3-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-8-6-9(12)4-5-10(8)13-11(7)14/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
ORUCIAJTPNJWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2)Br)NC1=O |
Origin of Product |
United States |
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